molecular formula C16H23ClFNO3 B5347361 Ethyl 1-[2-(4-fluorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride

Ethyl 1-[2-(4-fluorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B5347361
M. Wt: 331.81 g/mol
InChI Key: NQVCKYVIDSFAQW-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-fluorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a fluorophenoxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(4-fluorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with ethyl 3-piperidinecarboxylate under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-fluorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[2-(4-fluorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(4-fluorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-[2-(4-fluorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

These comparisons help to understand the distinct characteristics and potential advantages of this compound in various research and industrial contexts.

Properties

IUPAC Name

ethyl 1-[2-(4-fluorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3.ClH/c1-2-20-16(19)13-4-3-9-18(12-13)10-11-21-15-7-5-14(17)6-8-15;/h5-8,13H,2-4,9-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVCKYVIDSFAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCOC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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